1-(Furan-2-yl)hexan-1-amine hydrochloride
Overview
Description
1-(Furan-2-yl)hexan-1-amine hydrochloride is a chemical compound with the molecular formula C10H18ClNO. It has a molecular weight of 203.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-(Furan-2-yl)hexan-1-amine hydrochloride can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific details of the molecular structure are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization
- Complex Synthesis : Furan compounds have been utilized in the synthesis of complex structures such as silatranes, demonstrating the versatility of furan derivatives in creating novel materials with potential applications in material science and catalysis (Singh et al., 2013).
Catalytic Applications
- Catalytic Conversion : Furan-derived amines, similar to the target compound, have been efficiently synthesized from biomass-derived intermediates using Ru-based catalysts, highlighting the role of furan compounds in sustainable chemistry and catalysis (Jiang et al., 2020).
Synthetic Chemistry
- Enantioselective Synthesis : Furan-2-yl amines and amino acids have been synthesized enantioselectively, showcasing the importance of furan derivatives in the development of chiral compounds for pharmaceuticals and agrochemicals (Demir et al., 2003).
- Cytotoxic Compounds : Certain furan-2-yl amines have shown high cytotoxic activity, indicating potential applications in the development of new anticancer agents (Ignatovich et al., 2014).
Material Science
- Polymer Synthesis : Furan derivatives have been incorporated into polymers, such as poly(esteramide)s, suggesting applications in creating new materials with specific properties like biodegradability and thermal stability (Triki et al., 2013).
- Healable Polyurethanes : Linear polyurethanes bearing pendant furan groups have been synthesized, leading to cross-linked healable polyurethanes, which opens up applications in self-healing materials (Du et al., 2014).
Aroma Chemistry
- Formation of Aroma Compounds : Furfuryl-amine, a related compound, has been identified as a precursor in the formation of furfuryl-pyrrole derivatives, which are important in food aroma, highlighting the relevance of furan derivatives in food chemistry and sensory science (Nikolov & Yaylayan, 2012).
properties
IUPAC Name |
1-(furan-2-yl)hexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-2-3-4-6-9(11)10-7-5-8-12-10;/h5,7-9H,2-4,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEPYPMSIQEIAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=CO1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)hexan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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